molecular formula C12H16FN B1365924 2-(4-Fluoro-benzyl)-piperidine CAS No. 67157-30-6

2-(4-Fluoro-benzyl)-piperidine

Cat. No.: B1365924
CAS No.: 67157-30-6
M. Wt: 193.26 g/mol
InChI Key: KUKWYHPWSGHNAN-UHFFFAOYSA-N
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Description

2-(4-Fluoro-benzyl)-piperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a 4-fluorobenzyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-benzyl)-piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted benzyl derivatives.

Scientific Research Applications

2-(4-Fluoro-benzyl)-piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in the amine structure.

    2-(4-Fluoro-benzyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    4-Fluorobenzyl chloride: Precursor in the synthesis of 2-(4-Fluoro-benzyl)-piperidine.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new chemical entities and materials.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h4-7,12,14H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKWYHPWSGHNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405138
Record name 2-(4-Fluoro-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67157-30-6
Record name 2-(4-Fluoro-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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